molecular formula C15H12ClFN6S B11043978 3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043978
M. Wt: 362.8 g/mol
InChI Key: UTCJTXFIPPXBNO-UHFFFAOYSA-N
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Description

3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a chlorofluorophenyl and a trimethylpyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with sulfur-containing reagents, such as thiourea or Lawesson’s reagent, to form the thiadiazole ring.

    Substitution Reactions: The chlorofluorophenyl and trimethylpyrazolyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-ylmethanol
  • 3-(2,4-dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-yl)ethanol

Uniqueness

Compared to similar compounds, 3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique structural features, such as the presence of both triazole and thiadiazole rings, which contribute to its distinct chemical properties and potential applications. The specific substitution pattern on the phenyl and pyrazole rings also differentiates it from other related compounds, potentially leading to unique biological activities and reactivity profiles.

Properties

Molecular Formula

C15H12ClFN6S

Molecular Weight

362.8 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12ClFN6S/c1-7-12(8(2)22(3)20-7)14-21-23-13(18-19-15(23)24-14)10-5-4-9(16)6-11(10)17/h4-6H,1-3H3

InChI Key

UTCJTXFIPPXBNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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